4-Bromo-7-iodo-1,3-benzoxazole
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Overview
Description
4-Bromo-7-iodo-1,3-benzoxazole is a heterocyclic aromatic compound that features both bromine and iodine substituents on a benzoxazole ring Benzoxazole itself is a fused bicyclic aromatic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-iodo-1,3-benzoxazole typically involves the bromination and iodination of a benzoxazole precursor. One common method involves the use of 2-aminophenol as a starting material, which undergoes cyclization with an aldehyde to form the benzoxazole core. Subsequent halogenation reactions introduce the bromine and iodine substituents at the desired positions.
For example, the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as samarium triflate can yield the benzoxazole core . Bromination and iodination can then be achieved using reagents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-iodo-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.
Coupling Reactions: The halogen substituents make the compound suitable for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-7-iodo-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It is a versatile intermediate for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-7-iodo-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine substituents can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-benzoxazole
- 7-Iodo-1,3-benzoxazole
- 4-Chloro-7-iodo-1,3-benzoxazole
Uniqueness
4-Bromo-7-iodo-1,3-benzoxazole is unique due to the presence of both bromine and iodine substituents, which can impart distinct electronic and steric properties.
Properties
Molecular Formula |
C7H3BrINO |
---|---|
Molecular Weight |
323.91 g/mol |
IUPAC Name |
4-bromo-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H |
InChI Key |
XSMNQDZRJVFEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=CO2)I |
Origin of Product |
United States |
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